Cas no 431-13-0 (Iodofluoroacetamide)

Iodofluoroacetamide is a specialized fluorinated and iodinated acetamide derivative, primarily utilized as a versatile reagent in organic synthesis and medicinal chemistry. Its key advantages include its dual functionalization with iodine and fluorine, which enables selective incorporation into target molecules for applications such as radiolabeling, fluorination reactions, and the synthesis of bioactive compounds. The presence of both halogens enhances reactivity and offers unique electronic properties, making it valuable for constructing complex molecular architectures. Iodofluoroacetamide is particularly useful in cross-coupling reactions and as a precursor for fluorinated pharmaceuticals. Its stability under controlled conditions ensures reliable performance in demanding synthetic workflows.
Iodofluoroacetamide structure
Iodofluoroacetamide structure
Product name:Iodofluoroacetamide
CAS No:431-13-0
MF:C2H3FINO
MW:202.954196214676
MDL:MFCD04038312
CID:324865
PubChem ID:2782378

Iodofluoroacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-fluoro-2-iodo-
    • 2-fluoro-2-iodoacetamide
    • Fluoroiodoacetamide
    • IODOFLUOROACETAMIDE
    • Acetamide,2-fluoro-2-iodo
    • Fluor-jod-essigsaeure-amid
    • fluoro-iodo-acetic acid amide
    • PC5583
    • AKOS015852819
    • 431-13-0
    • fluoroiodoethanamide
    • EN300-7418208
    • MFCD04038312
    • DTXSID60382051
    • CS-0452474
    • Iodofluoroacetamide
    • MDL: MFCD04038312
    • Inchi: InChI=1S/C2H3FINO/c3-1(4)2(5)6/h1H,(H2,5,6)
    • InChI Key: IOBAQRIPIOXEBR-UHFFFAOYSA-N
    • SMILES: NC(C(I)F)=O

Computed Properties

  • Exact Mass: 202.92400
  • Monoisotopic Mass: 202.92434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 66.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 2.332
  • Boiling Point: 278.5°C at 760 mmHg
  • Flash Point: 122.2°C
  • Refractive Index: 1.556
  • PSA: 43.09000
  • LogP: 0.90260

Iodofluoroacetamide Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

Iodofluoroacetamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Iodofluoroacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I819630-10mg
Iodofluoroacetamide
431-13-0
10mg
$ 50.00 2022-06-04
Enamine
EN300-7418208-1.0g
2-fluoro-2-iodoacetamide
431-13-0 95%
1.0g
$485.0 2024-05-24
Enamine
EN300-7418208-0.25g
2-fluoro-2-iodoacetamide
431-13-0 95%
0.25g
$447.0 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
009004-1g
Fluoroiodoacetamide
431-13-0 98%
1g
1591CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523141-1g
2-Fluoro-2-iodoacetamide
431-13-0 98%
1g
¥1591.00 2024-05-13
abcr
AB147900-1 g
Iodofluoroacetamide; 98%
431-13-0
1g
€352.10 2022-09-01
TRC
I819630-50mg
Iodofluoroacetamide
431-13-0
50mg
$ 65.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
009004-1g
Fluoroiodoacetamide
431-13-0 98%
1g
1591.0CNY 2021-07-13
Enamine
EN300-7418208-0.5g
2-fluoro-2-iodoacetamide
431-13-0 95%
0.5g
$465.0 2024-05-24
Enamine
EN300-7418208-2.5g
2-fluoro-2-iodoacetamide
431-13-0 95%
2.5g
$949.0 2024-05-24

Iodofluoroacetamide Related Literature

Additional information on Iodofluoroacetamide

Professional Introduction to Iodofluoroacetamide (CAS No. 431-13-0)

Iodofluoroacetamide, with the chemical formula C3H3FO2I, is a fluorinated iodinated amide derivative that has garnered significant attention in the field of medicinal chemistry and drug development. This compound, identified by its CAS number CAS No. 431-13-0, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The significance of Iodofluoroacetamide lies in its versatile applications across multiple domains of chemical biology and pharmaceutical research. Its molecular structure incorporates both fluorine and iodine atoms, which are known for their ability to modulate the metabolic stability, bioavailability, and binding affinity of drug molecules. The presence of these halogen atoms provides a strategic handle for further functionalization, enabling the design of novel compounds with enhanced therapeutic profiles.

In recent years, there has been a surge in research focusing on the development of fluorinated compounds due to their improved pharmacokinetic properties. Studies have demonstrated that fluorine atoms can increase the lipophilicity and metabolic resistance of drug candidates, thereby extending their half-life in the bloodstream. Similarly, iodine substitution can enhance the binding interactions between a drug and its target receptor, leading to more potent and selective therapeutic effects.

The use of Iodofluoroacetamide as a building block in synthetic chemistry has been explored in several cutting-edge research projects. For instance, researchers have utilized this compound to develop new inhibitors targeting enzymes involved in cancer metabolism. These inhibitors leverage the electron-withdrawing effects of fluorine and iodine to achieve high selectivity against disease-causing enzymes while minimizing off-target effects.

Moreover, the incorporation of Iodofluoroacetamide into drug candidates has shown promise in the treatment of neurological disorders. The structural features of this compound allow for optimal interaction with neurotransmitter receptors, potentially leading to more effective therapies for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that derivatives of Iodofluoroacetamide can modulate neurotransmitter release and receptor activity, offering a new avenue for therapeutic intervention.

The synthesis of Iodofluoroacetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this compound efficiently. These synthetic strategies not only enhance the accessibility of Iodofluoroacetamide but also pave the way for its large-scale production.

In addition to its pharmaceutical applications, Iodofluoroacetamide has found utility in materials science and imaging techniques. The unique electronic properties of its halogenated structure make it a valuable component in the development of contrast agents for magnetic resonance imaging (MRI). These agents improve image resolution by selectively binding to specific tissues or biological markers, providing clinicians with enhanced diagnostic capabilities.

The ongoing research into Iodofluoroacetamide underscores its potential as a multifunctional tool in chemical biology and drug discovery. As our understanding of its structural and functional properties continues to evolve, new applications are likely to emerge, further solidifying its role as a cornerstone compound in modern medicinal chemistry. The collaborative efforts of chemists, biologists, and pharmacologists are essential in harnessing this compound's full potential for advancing human health.

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